2-(4,6-dimethylpyrimidin-2-yl)-6-{[(4-methylpyrimidin-2-yl)thio]methyl}-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione
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Overview
Description
2-(4,6-dimethylpyrimidin-2-yl)-6-{[(4-methylpyrimidin-2-yl)thio]methyl}-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a complex organic compound with a unique structure that combines pyrimidine and pyrazolo[3,4-b]pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-6-{[(4-methylpyrimidin-2-yl)thio]methyl}-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 4,6-dimethylpyrimidine, the pyrimidine ring is constructed through cyclization reactions.
Thiomethylation: Introduction of the thiomethyl group is achieved using reagents like methylthiol or its derivatives under controlled conditions.
Pyrazolo[3,4-b]pyridine Formation: The pyrazolo[3,4-b]pyridine core is synthesized through cyclization reactions involving appropriate precursors and catalysts.
Final Assembly: The final compound is assembled by linking the pyrimidine and pyrazolo[3,4-b]pyridine units through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-dimethylpyrimidin-2-yl)-6-{[(4-methylpyrimidin-2-yl)thio]methyl}-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing any nitro groups or carbonyl functionalities.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine or pyrazolo[3,4-b]pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, 2-(4,6-dimethylpyrimidin-2-yl)-6-{[(4-methylpyrimidin-2-yl)thio]methyl}-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is explored for its potential therapeutic properties. It may exhibit biological activity, such as antimicrobial, antiviral, or anticancer effects, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics like thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-6-{[(4-methylpyrimidin-2-yl)thio]methyl}-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
2-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione: Lacks the thiomethyl group, which may affect its reactivity and biological activity.
4,6-dimethylpyrimidin-2-yl)-6-{[(4-methylpyrimidin-2-yl)thio]methyl}-1H-pyrazolo[3,4-b]pyridine: Similar structure but may differ in specific functional groups, influencing its properties.
Uniqueness
The presence of both pyrimidine and pyrazolo[3,4-b]pyridine rings, along with the thiomethyl group, makes 2-(4,6-dimethylpyrimidin-2-yl)-6-{[(4-methylpyrimidin-2-yl)thio]methyl}-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione unique. This combination of structural features can result in distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C18H17N7O2S |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione |
InChI |
InChI=1S/C18H17N7O2S/c1-9-4-5-19-18(22-9)28-8-12-7-13(26)14-15(23-12)24-25(16(14)27)17-20-10(2)6-11(3)21-17/h4-7H,8H2,1-3H3,(H2,23,24,26) |
InChI Key |
SCOKZOGAOBQXLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C3=C(N2)NN(C3=O)C4=NC(=CC(=N4)C)C |
Origin of Product |
United States |
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